N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049526-61-5
VCID: VC5072474
InChI: InChI=1S/C18H21NOS/c1-13-7-8-15(14(2)12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-21-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3)C
Molecular Formula: C18H21NOS
Molecular Weight: 299.43

N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

CAS No.: 1049526-61-5

Cat. No.: VC5072474

Molecular Formula: C18H21NOS

Molecular Weight: 299.43

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide - 1049526-61-5

Specification

CAS No. 1049526-61-5
Molecular Formula C18H21NOS
Molecular Weight 299.43
IUPAC Name N-(2,4-dimethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C18H21NOS/c1-13-7-8-15(14(2)12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-21-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20)
Standard InChI Key JWUHLHIYLOTSFF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3)C

Introduction

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Incorporation of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

  • Attachment of the 2,4-Dimethylphenyl Group: This step might involve nucleophilic substitution or coupling reactions.

  • Formation of the Carboxamide Moiety: This could involve amide bond formation using carboxylic acid derivatives and amines.

Table 1: Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclizationPrecursors, catalysts
2Cross-CouplingThiophene derivative, catalysts
3Nucleophilic Substitution2,4-Dimethylphenyl derivative, base
4Amide FormationCarboxylic acid derivative, amine

Chemical Reactions and Stability

N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring may undergo oxidation to form sulfoxides or sulfones, while the phenyl group may be susceptible to substitution reactions.

Table 2: Potential Chemical Reactions

Reaction TypeConditionsProducts
OxidationOxidizing agents (e.g., KMnO4_4)Sulfoxides/Sulfones
ReductionReducing agents (e.g., LiAlH4_4)Saturated rings
SubstitutionHalogens or nucleophilesSubstituted derivatives

Biological Activity and Applications

The biological activity of N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is likely related to its interaction with biological targets such as enzymes or receptors. The presence of the thiophene ring may enhance its binding affinity due to π-stacking interactions or hydrogen bonding. Potential applications include:

  • Pharmacology: As a therapeutic agent due to its structural features.

  • Biological Research: As a tool for studying biological pathways or as a ligand in biochemical assays.

Table 3: Potential Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryModulation of cytokine release[To be determined]
AnticancerCytotoxic effects against cancer cell lines[To be determined]

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